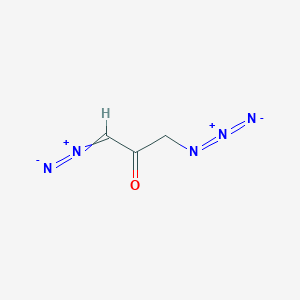
3-Azido-1-diazonioprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1-diazonioprop-1-en-2-olate is a chemical compound with the molecular formula C3H3N4O. It is known for its unique structure, which includes both azide and diazonium functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Azido-1-diazonioprop-1-en-2-olate can be synthesized through a diazo-transfer reaction. One common method involves the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) as a diazo-transfer reagent. This reaction is typically carried out under mild conditions, often in the presence of a base such as 4-(N,N-dimethyl)aminopyridine (DMAP) or a stronger base like alkylamine or DBU .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or lithium azide (LiN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Scientific Research Applications
3-Azido-1-diazonioprop-1-en-2-olate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-1-diazonioprop-1-en-2-olate involves its reactivity with various nucleophiles and electrophiles. The azide group is highly nucleophilic, allowing it to participate in cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to label and modify biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Azido-2,3-dideoxythymidine (AZT): An antiviral compound used in the treatment of HIV/AIDS.
3-Azido-1-propanol: Used in strain-promoted azide-alkyne cycloaddition reactions.
3-Azido-1,3-dinitroazetidine (ADNAZ): An energetic material with applications in explosives.
Uniqueness
3-Azido-1-diazonioprop-1-en-2-olate is unique due to its combination of azide and diazonium functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
91459-49-3 |
|---|---|
Molecular Formula |
C3H3N5O |
Molecular Weight |
125.09 g/mol |
IUPAC Name |
1-azido-3-diazopropan-2-one |
InChI |
InChI=1S/C3H3N5O/c4-6-1-3(9)2-7-8-5/h1H,2H2 |
InChI Key |
PEIRLKZFCLKLGN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)
![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
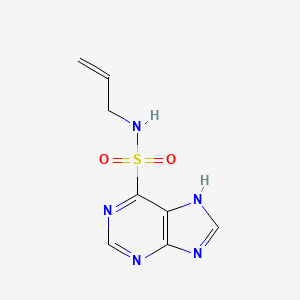
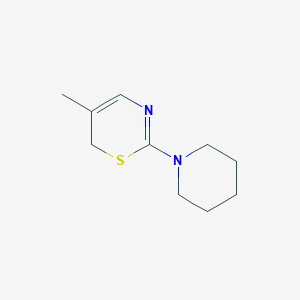
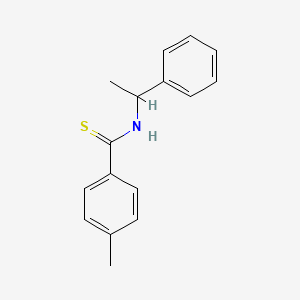
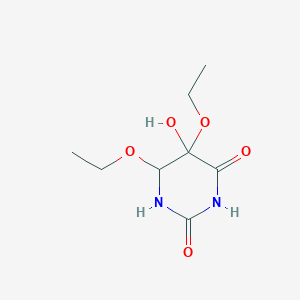

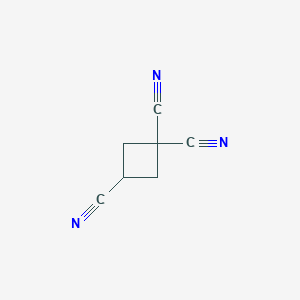
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

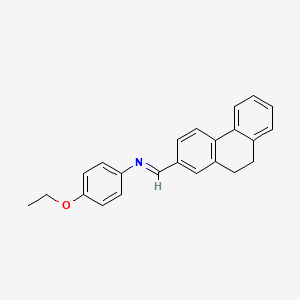
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
